N-(5-chloro-2-methylphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
N-(5-Chloro-2-methylphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic compound featuring a fused pyrrolo-triazole core substituted with a 4-ethylphenyl group at position 5 and an acetamide side chain linked to a 5-chloro-2-methylphenyl moiety. The molecule’s complexity arises from its polycyclic framework, which combines a pyrrolidine ring fused to a triazole system, with ketone groups at positions 4 and 6 contributing to its electronic and steric properties.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-3-13-5-8-15(9-6-13)27-20(29)18-19(21(27)30)26(25-24-18)11-17(28)23-16-10-14(22)7-4-12(16)2/h4-10,18-19H,3,11H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQJSDUMFACIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Compound A based on available research findings.
Chemical Structure and Properties
Compound A has a complex molecular structure characterized by the following features:
- Molecular Formula : C20H18ClN5O3
- Molecular Weight : 411.84 g/mol
- Structural Components : The compound includes a chloro-substituted aromatic ring and a pyrrolo-triazole moiety which are often associated with diverse biological activities.
The biological activity of Compound A is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that Compound A may inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects in various diseases.
- Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. Compound A's potential as an antimicrobial agent is under investigation.
Biological Activity Data
Case Studies and Research Findings
-
Anticancer Studies :
- In vitro studies have shown that Compound A induces apoptosis in various cancer cell lines. For instance, a study demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests that Compound A may be a candidate for further development as an anticancer agent.
-
Antimicrobial Efficacy :
- A recent study evaluated the antimicrobial activity of Compound A against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
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Mechanistic Insights :
- The mechanism underlying the anticancer activity was explored through flow cytometry and Western blotting techniques. The results indicated that Compound A activates caspase pathways leading to programmed cell death in tumor cells.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(5-chloro-2-methylphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide exhibit significant anticancer properties. The pyrrolo[3,4-d][1,2,3]triazole moiety is known for its ability to inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
In a study involving various cancer cell lines (e.g., breast and lung cancer), compounds with similar structures demonstrated IC50 values in the micromolar range. This suggests that the compound can effectively inhibit cell proliferation and induce cell death through mechanisms involving caspase activation and disruption of mitochondrial function.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of triazole compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In vitro tests revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. Specifically, it may act as a potent inhibitor of enzymes involved in cancer metabolism or microbial resistance.
Research Findings:
Studies have shown that similar compounds can inhibit key enzymes such as dihydrofolate reductase (DHFR) and acetylcholinesterase (AChE), which are critical in various biological pathways. The inhibition of these enzymes can lead to therapeutic benefits in treating diseases like cancer and Alzheimer's disease.
Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide. Compounds with similar triazole structures have been reported to exhibit fungicidal properties.
Case Study:
Field trials have indicated that triazole derivatives can effectively control fungal pathogens in crops such as wheat and corn. These compounds work by inhibiting ergosterol biosynthesis in fungal cells.
Herbicide Development
The compound's unique chemical structure may also allow it to function as a selective herbicide. Research into the mode of action of related compounds suggests they can disrupt plant hormone signaling pathways.
Research Findings:
Studies have shown that herbicides based on triazole structures can lead to stunted growth in target weed species while sparing crop plants. This selectivity is crucial for sustainable agricultural practices.
Comparison with Similar Compounds
Key Observations :
- Bioactivity : Compounds with thioether linkages (e.g., ) or pyridine substituents often exhibit enhanced antimicrobial activity, but the target compound’s dioxo-pyrrolo-triazole core may favor enzyme inhibition via hydrogen bonding .
Physicochemical Properties
- Molecular Weight : The target compound (C₂₂H₂₁ClN₆O₃) has a molecular weight of 476.89 g/mol, similar to its fluorinated analogue (484.86 g/mol, ).
Research Findings and Challenges
- SHELX Refinement : The compound’s crystal structure (if resolved) would benefit from SHELXL-based refinement, a standard for small-molecule crystallography .
- Gaps in Data: Limited experimental bioactivity data for the target compound necessitates further in vitro testing, particularly against Gram-positive pathogens and cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
